N-(thiazol-2-ylmethyl)formamide

Description

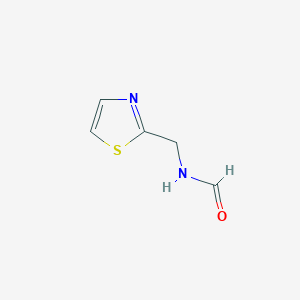

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-thiazol-2-ylmethyl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c8-4-6-3-5-7-1-2-9-5/h1-2,4H,3H2,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGKVMKTRVZWHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CNC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628900 | |

| Record name | N-[(1,3-Thiazol-2-yl)methyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93714-84-2 | |

| Record name | N-[(1,3-Thiazol-2-yl)methyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of N Thiazol 2 Ylmethyl Formamide

Conformational Analysis Through Advanced Spectroscopic Techniques

A thorough examination of N-(thiazol-2-ylmethyl)formamide's three-dimensional structure and electronic properties would rely on several advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Environment Assessment

NMR spectroscopy is a fundamental tool for determining the precise structure and electronic environment of a molecule in solution. For this compound, ¹H and ¹³C NMR spectra would be essential. The chemical shifts would indicate the electronic environment of each nucleus, while coupling constants would provide information about the connectivity and dihedral angles between atoms, revealing the preferred conformation. The presence of cis and trans isomers, common in formamides, would likely be observable as distinct sets of signals in the NMR spectra, a phenomenon seen in related formamide (B127407) compounds. However, specific, publicly available NMR data for this compound is not available, preventing the creation of a detailed data table and conformational assessment.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to identify functional groups and provide insights into molecular structure and bonding. In this compound, characteristic vibrational modes would include the N-H and C-H stretching frequencies, the C=O stretching of the amide group (Amide I band), and the N-H bending coupled with C-N stretching (Amide II band). The precise frequencies of these bands can offer clues about hydrogen bonding and conformation. For instance, the C=O stretching frequency is sensitive to the molecule's environment and participation in hydrogen bonds. While spectra for the parent formamide and various thiazole (B1198619) derivatives are known, specific FT-IR and Raman data for this compound are not published, precluding a detailed analysis and data compilation.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (molecular weight 142.18 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. Key fragmentation pathways would likely involve the cleavage of the bond between the methylene (B1212753) group and the thiazole ring, or the loss of the formyl group. Analysis of these fragments would provide definitive confirmation of the molecular structure. While general fragmentation patterns for formamides and thiazoles are understood, a specific fragmentation analysis and data table for this compound cannot be constructed without experimental mass spectra.

X-ray Crystallography Studies for Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state crystal.

Investigation of Tautomerism and Isomerism in the Crystalline State

Crystallographic data would definitively establish which isomeric form (cis or trans about the amide C-N bond) exists in the solid state. It would also provide evidence for or against the presence of different tautomers. While tautomerism is a known phenomenon in related heterocyclic systems, its occurrence in this compound in the crystalline form can only be confirmed through X-ray diffraction analysis, which is not currently available in the public domain.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable for chiral analogues)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. Consequently, chiroptical techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) are not applicable for its direct analysis.

However, the introduction of a stereocenter would render its analogues chiral, making chiroptical spectroscopy a powerful tool for determining their enantiomeric excess (ee). For instance, substitution at the methylene bridge or on the thiazole ring could create a chiral molecule.

Principles and Applications for Chiral Analogues:

Chiroptical spectroscopy measures the differential absorption of left and right circularly polarized light. This phenomenon is exclusively observed in chiral molecules. The resulting spectrum, either an electronic circular dichroism (ECD) or a vibrational circular dichroism (VCD) spectrum, provides information about the absolute configuration and conformational preferences of the molecule in solution.

In the context of chiral analogues of this compound, these techniques would be invaluable. For example, in the synthesis of a chiral derivative, establishing the enantiomeric purity is crucial. Chiroptical methods can provide a highly sensitive measure of enantiomeric excess. The intensity of the CD or VCD signal is directly proportional to the excess of one enantiomer over the other.

Methodology for Enantiomeric Excess Determination:

The determination of enantiomeric excess using chiroptical spectroscopy typically involves the following steps:

Measurement of the chiroptical spectrum: The CD or VCD spectrum of a sample with an unknown enantiomeric ratio is recorded.

Comparison with a pure enantiomer: The spectrum is compared to the spectrum of a pure enantiomer (if available), which would show the maximum possible signal intensity.

Calculation of enantiomeric excess: The enantiomeric excess can be calculated using the formula: ee (%) = ([α]obs / [α]max) * 100 where [α]obs is the observed specific rotation (or signal intensity) of the sample and [α]max is the specific rotation of the pure enantiomer.

Recent studies on other chiral heterocyclic compounds, such as imidazole (B134444) derivatives, have demonstrated the utility of chiroptical spectroscopy in characterizing their solid-state aggregation and detecting circularly polarized luminescence. rsc.org Similarly, investigations into chiral transition metal complexes with Schiff base ligands highlight the sensitivity of VCD to stereochemical properties. mdpi.commdpi.comnih.gov These examples underscore the potential of chiroptical methods for the analysis of hypothetical chiral analogues of this compound.

Data Tables

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Chemical Shifts/Signals |

| ¹H NMR | Data not publicly available. Expected signals would include a formyl proton (CHO), a methylene group (CH₂), and protons of the thiazole ring. |

| ¹³C NMR | Data not publicly available. Expected signals would include a formyl carbon (CHO), a methylene carbon (CH₂), and carbons of the thiazole ring. |

| IR Spectroscopy | Data not publicly available. Expected characteristic peaks would include N-H stretching, C=O stretching (amide I), and N-H bending/C-N stretching (amide II), as well as vibrations from the thiazole ring. |

| Mass Spectrometry | Data not publicly available. The molecular ion peak corresponding to the compound's molecular weight would be expected. |

Table 2: Structural Data for this compound

| Structural Analysis Method | Findings |

| X-ray Crystallography | A crystal structure for this compound is not publicly available. Such a study would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. |

Theoretical and Computational Investigations of N Thiazol 2 Ylmethyl Formamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the molecular properties of N-(thiazol-2-ylmethyl)formamide. These methods, particularly Density Functional Theory (DFT), allow for a detailed examination of the molecule's electronic landscape and energetic stability.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. researchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), would be utilized to determine its ground-state optimized geometry. researchgate.net This process involves finding the lowest energy conformation of the molecule, which is crucial for understanding its structural parameters, including bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, various global reactivity descriptors can be calculated to predict the chemical behavior of this compound. These descriptors provide a quantitative measure of the molecule's reactivity and are derived from the energies of the frontier molecular orbitals. Key reactivity parameters include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electronic Chemical Potential (μ): Indicates the escaping tendency of electrons from the molecule.

Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, positing that the majority of chemical reactions occur at the sites of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnyoutube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. malayajournal.org

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would highlight the most probable sites for nucleophilic and electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap indicates a more reactive molecule.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound This table presents expected values based on typical results for similar heterocyclic compounds and is for illustrative purposes.

| Parameter | Expected Value (eV) | Significance |

| HOMO Energy | ~ -6.5 | Electron-donating capability |

| LUMO Energy | ~ -1.0 | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 5.5 | Chemical reactivity and kinetic stability |

Computational Spectroscopic Simulations

Computational methods can simulate various types of spectra, which are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. nih.gov Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. mdpi.com By employing methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. researchgate.net This comparison is crucial for the unambiguous assignment of signals in the experimental spectrum to specific atoms within the molecule, thereby confirming its proposed structure.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. nih.govnih.govumich.edu Computational simulations of the vibrational spectra of this compound can be performed using DFT. nih.gov These simulations yield the frequencies and intensities of the vibrational bands, which can be correlated with experimental spectra. nih.gov Furthermore, a Potential Energy Distribution (PED) analysis can be carried out to assign the calculated vibrational frequencies to specific types of molecular motions, such as stretching, bending, and torsional modes of the functional groups present in the molecule. nih.gov This detailed assignment aids in understanding the molecule's conformational properties.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table shows representative vibrational modes and their expected frequencies based on known functional group absorptions.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Formamide (B127407) | 3300-3500 |

| C=O Stretch | Formamide | 1670-1720 |

| C=N Stretch | Thiazole (B1198619) Ring | 1600-1650 |

| C-H Stretch | Aromatic/Aliphatic | 2900-3100 |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational flexibility over time. nih.govresearchgate.net An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the molecule, allowing for the observation of its movements and conformational changes. nih.gov

These simulations are particularly useful for understanding the conformational landscape of the molecule, identifying the most stable conformers, and the energy barriers between them. This information is critical for understanding how the molecule might behave in different environments, such as in solution or when interacting with a biological target. MD simulations can also be used to study the stability of intermolecular interactions, for instance, if the compound is part of a larger complex. physchemres.orgnih.gov

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. For this compound, key reactive sites include the formamide functional group and the thiazole ring.

One of the most fundamental reactions involving the formamide group is hydrolysis. Theoretical studies on the hydrolysis of formamide itself and its derivatives offer insights into the potential mechanisms for this compound. Ab initio calculations and simulations have been employed to study the neutral hydrolysis of formamide in water. nih.gov These studies suggest that the reaction likely proceeds through a multi-step mechanism.

A proposed pathway for the hydrolysis of a formamide derivative involves the following key steps, which can be computationally modeled:

Hydration of the Carbonyl Group: The initial step is the nucleophilic attack of a water molecule on the carbonyl carbon of the formamide group. This leads to the formation of a tetrahedral diol intermediate. Computational models can determine the transition state structure and the energy barrier associated with this step. nih.gov

Proton Transfer: Following the formation of the diol intermediate, a proton transfer is likely to occur. This can be assisted by other water molecules, a process that can be modeled using explicit solvent models in computational simulations. The proton transfer may lead to the formation of a zwitterionic intermediate. nih.gov

Dissociation: The final step involves the cleavage of the C-N bond, leading to the formation of formic acid and 2-aminomethylthiazole.

The energy profile of this entire reaction pathway, including the energies of reactants, intermediates, transition states, and products, can be calculated using methods like Density Functional Theory (DFT) and ab initio calculations. nih.gov These calculations can help in determining the rate-limiting step of the hydrolysis reaction. For instance, studies on the hydrolysis of N-(2-oxo-1,2-dihydro-pyrimidinyl) formamide have explored different pathways, including direct and water-assisted mechanisms, highlighting the favorability of a water-assisted pathway. nih.gov

The thiazole ring itself can also participate in various reactions. The reactivity of the thiazole ring is influenced by the presence of both a sulfur and a nitrogen atom. Computational studies on other thiazole derivatives can shed light on the electrophilic and nucleophilic substitution reactions that this compound might undergo.

Elucidation of Structure-Reactivity Relationships via Computational Models

Electronic Properties and Reactivity Descriptors:

Quantum chemical calculations, particularly DFT, can be used to determine various electronic properties and reactivity descriptors that provide a quantitative measure of the molecule's reactivity. researchgate.net These descriptors help in identifying the most reactive sites within the molecule.

| Reactivity Descriptor | Description | Relevance to this compound |

| Frontier Molecular Orbitals (HOMO and LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO indicates the chemical reactivity of the molecule. | A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these orbitals can pinpoint the sites susceptible to electrophilic (HOMO) and nucleophilic (LUMO) attack. |

| Molecular Electrostatic Potential (MEP) | MEP maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the formamide group and the nitrogen and sulfur atoms of the thiazole ring, indicating their nucleophilic character. The carbonyl carbon would exhibit a positive potential, marking it as an electrophilic site. |

| Natural Bond Orbital (NBO) Analysis | NBO analysis provides insights into the bonding and electronic delocalization within a molecule. | This analysis can quantify the strength of the amide bond and the delocalization of the nitrogen lone pair, which are crucial for understanding the stability and reactivity of the formamide group. researchgate.net |

| Fukui Functions | Fukui functions are used to predict the local reactivity of different atomic sites in a molecule towards nucleophilic, electrophilic, and radical attacks. researchgate.net | By calculating Fukui functions, one could predict which atoms in the thiazole ring and the formamide group are most likely to participate in a chemical reaction. |

Conformational Analysis:

The three-dimensional conformation of this compound can significantly impact its reactivity. Computational methods can be used to explore the potential energy surface of the molecule and identify its most stable conformers. For the related molecule N-(thiazol-2-yl)benzamide, computational studies have shown the importance of intramolecular interactions, such as the attractive dipole-dipole interaction between the amide N-H and the thiazole N atom, in determining the preferred conformation. researchgate.net Similar interactions would likely play a role in the conformational preferences of this compound.

Quantitative Structure-Activity Relationship (QSAR):

While not directly applicable without a dataset of activities, the principles of QSAR can be discussed in a theoretical context. QSAR models correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. researchgate.net For a series of derivatives of this compound, computational descriptors (such as those mentioned in the table above) could be used to build a QSAR model to predict their reactivity in a particular reaction.

Reactivity and Mechanistic Pathways of N Thiazol 2 Ylmethyl Formamide Transformations

Amide Bond Reactivity: Hydrolysis and Transamidation Reactions

The amide bond in N-(thiazol-2-ylmethyl)formamide is susceptible to cleavage through hydrolysis and can participate in transamidation reactions, common pathways for both synthetic manipulation and metabolic degradation.

Hydrolysis:

The hydrolysis of this compound, which results in the formation of 2-(aminomethyl)thiazole and formic acid, can be catalyzed by either acid or base. Under acidic conditions, the reaction is initiated by protonation of the formamide (B127407) oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. In basic media, the hydroxide (B78521) ion directly attacks the carbonyl carbon.

Enzymatic hydrolysis of N-substituted formamides is also a known process. Enzymes such as N-substituted formamide deformylase, found in various microorganisms, catalyze the deformylation of N-substituted formamides to yield the corresponding amine and formate (B1220265). nih.govnih.gov For instance, N-benzylformamide is hydrolyzed to benzylamine (B48309) and formate by N-substituted formamide deformylase from Arthrobacter pascens. pnas.orgpnas.org It is plausible that this compound could serve as a substrate for similar enzymes.

Transamidation:

Transamidation offers a route to synthesize new amide derivatives from this compound by reacting it with various amines. This reaction typically requires a catalyst to activate the otherwise stable amide bond. nih.gov Catalyst-free transamidation of formamide derivatives with aromatic amines has also been reported under specific conditions. nih.gov These reactions are often driven to completion by using an excess of the reacting amine or by removing the liberated amine. Various catalysts, including those based on iron(III) salts and L-proline, have been shown to be effective for the transamidation of a range of amides. organic-chemistry.org The use of formamide-based solvents has also been shown to promote transamidation reactions. rsc.org

| Reaction Type | Reagents/Conditions | Products | Notes |

| Acid-catalyzed Hydrolysis | H₃O⁺, heat | 2-(aminomethyl)thiazole, Formic acid | Protonation of the carbonyl oxygen activates the amide for nucleophilic attack. |

| Base-catalyzed Hydrolysis | OH⁻, heat | 2-(aminomethyl)thiazole, Formate | Direct nucleophilic attack of hydroxide on the carbonyl carbon. |

| Enzymatic Hydrolysis | N-substituted formamide deformylase | 2-(aminomethyl)thiazole, Formate | Plausible based on the activity of these enzymes on similar substrates. nih.govnih.govpnas.orgpnas.org |

| Transamidation | Amine (R-NH₂), Catalyst (e.g., Fe(III) salts, L-proline) | N-substituted 2-(aminomethyl)thiazole, Formamide | A versatile method for the synthesis of new amides. nih.govorganic-chemistry.org |

Functionalization Reactions of the Thiazole (B1198619) Ring System

The thiazole ring in this compound is an aromatic system that can undergo various functionalization reactions.

The thiazole ring is generally susceptible to electrophilic aromatic substitution, with the position of substitution being influenced by the existing substituents. The electron-donating character of the sulfur atom and the electron-withdrawing nature of the nitrogen atom, along with the substituent at the 2-position, direct incoming electrophiles. For 2-substituted thiazoles, electrophilic attack predominantly occurs at the C5 position. pharmaguideline.comyoutube.com The formamidomethyl group at the 2-position is expected to be an activating group, further favoring substitution at the C5 position.

Common electrophilic aromatic substitution reactions include:

Halogenation: Bromination or chlorination of thiazole derivatives typically occurs at the C5 position.

Nitration: The introduction of a nitro group onto the thiazole ring.

Sulfonation: The introduction of a sulfonic acid group, usually at the C5 position.

Friedel-Crafts Reactions: While thiazoles are generally poor substrates for Friedel-Crafts reactions due to the deactivating effect of the nitrogen atom, which can coordinate with the Lewis acid catalyst, some examples exist for acylation. youtube.comkhanacademy.orgyoutube.com

| Reaction | Reagent | Expected Major Product |

| Bromination | Br₂ | N-((5-bromothiazol-2-yl)methyl)formamide |

| Nitration | HNO₃/H₂SO₄ | N-((5-nitrothiazol-2-yl)methyl)formamide |

| Sulfonation | SO₃/H₂SO₄ | N-((5-sulfothiazol-2-yl)methyl)formamide |

The thiazole ring can be susceptible to nucleophilic attack, particularly when activated. The formation of a thiazolium salt by N-alkylation significantly increases the electrophilicity of the ring carbons, making them more prone to attack by nucleophiles. rsc.orgyoutube.com Nucleophilic attack on 2-halogenothiazoles has also been studied, with the reactivity being dependent on the substituents on the ring. rsc.org

Thiazole ring-opening can occur under certain conditions. For instance, treatment of some thiadiazole derivatives with bases can lead to cleavage of the ring. researchgate.net Brønsted acid-promoted ring-opening of thioamides and 2H-azirines has also been reported to synthesize substituted thiazoles, suggesting that under specific conditions, the thiazole ring can be cleaved. rsc.org Photochemical reactions can also induce ring-opening of thiazoles. researchgate.net

Reactions at the Formamide Nitrogen Atom

The nitrogen atom of the formamide group in this compound possesses a lone pair of electrons and can participate in various reactions. The acidity of the N-H proton is influenced by the adjacent carbonyl group and the thiazolylmethyl substituent.

Deprotonation of the formamide nitrogen can be achieved using a suitable base, generating an amidate anion. This anion can then react with electrophiles.

Furthermore, the formyl group can be removed under certain conditions, a process known as N-deformylation. This can be achieved enzymatically, as discussed in the hydrolysis section, or through chemical methods.

Electrophilic and Nucleophilic Attack Pathways

Electrophilic Attack: The molecule can act as a nucleophile in several ways:

The lone pair of electrons on the thiazole nitrogen can attack electrophiles, leading to the formation of thiazolium salts. pharmaguideline.com

The thiazole ring itself, being an electron-rich aromatic system, can attack strong electrophiles in electrophilic aromatic substitution reactions. pharmaguideline.comyoutube.com

The formamide oxygen, with its lone pairs, can be protonated or attacked by other electrophiles.

Nucleophilic Attack: The molecule can be subject to nucleophilic attack at several sites:

The carbonyl carbon of the formamide group is electrophilic and is the site of attack during hydrolysis and transamidation.

The carbon atoms of the thiazole ring, particularly C2, can be attacked by strong nucleophiles, especially after quaternization of the ring nitrogen. rsc.orgyoutube.com

Radical Reactions Involving the Compound

While less common than ionic reactions for this class of compounds, radical reactions involving this compound are conceivable. The methylene (B1212753) group situated between the thiazole ring and the formamide group could potentially be a site for radical abstraction. Photochemical conditions can also initiate radical pathways. For instance, UV-induced photoreactions of thiazole can proceed via biradical intermediates, leading to ring cleavage and the formation of isocyano compounds. researchgate.net The photochemistry of thiazole derivatives is an active area of research, with light-driven rearrangements being reported. chemistryworld.com

Investigation of Chemo-, Regio-, and Stereoselectivity in Synthetic Transformations of this compound

The synthetic utility of a molecule is greatly defined by the ability to selectively functionalize specific positions within its structure. For this compound, the presence of a thiazole ring, a formamide group, and a methylene bridge offers multiple sites for potential reactions. The investigation into the chemo-, regio-, and stereoselectivity of its transformations is crucial for its application in the synthesis of more complex and potentially bioactive molecules. While direct and extensive research on the selectivity of reactions involving this compound is not widely documented, a comprehensive understanding can be extrapolated from the well-established reactivity of the thiazole nucleus and the formamide functional group.

Chemoselectivity

The primary challenge in the selective transformation of this compound lies in the differential reactivity of the thiazole ring and the formamide moiety. The thiazole ring can undergo electrophilic and nucleophilic substitution, as well as metal-catalyzed cross-coupling reactions. The formamide group, on the other hand, can be hydrolyzed, reduced, or act as a directing group.

Table 1: Predicted Chemoselective Reactions of this compound

| Reactive Site | Reagent/Condition | Predicted Outcome | Basis for Prediction |

| Thiazole Ring | Electrophilic Reagents (e.g., NBS, HNO₃/H₂SO₄) | Electrophilic substitution at the C5 position. | The thiazole ring is generally susceptible to electrophilic attack, with the C5 position being the most electron-rich and sterically accessible. |

| Formamide N-H | Strong Base (e.g., NaH) followed by an Electrophile (e.g., CH₃I) | N-alkylation of the formamide. | The formamide proton is acidic and can be deprotonated to form a nucleophilic nitrogen. |

| Formamide C=O | Reducing Agents (e.g., LiAlH₄) | Reduction to a secondary amine. | The carbonyl group of the formamide can be reduced to a methylene group. |

| Methylene Bridge | Strong, non-nucleophilic base (e.g., LDA) | Deprotonation to form a carbanion for subsequent reaction. | The protons on the methylene bridge are activated by the adjacent thiazole ring and could be abstracted. |

The outcome of a reaction is highly dependent on the chosen reagents and conditions. For instance, under mild electrophilic conditions, the thiazole ring is expected to react preferentially. Conversely, strong reducing agents like lithium aluminum hydride would likely target the formamide carbonyl group.

Regioselectivity

The thiazole ring in this compound presents three potential sites for substitution: C4, C5, and the methylidyne carbon of the formyl group. The inherent electronic properties of the thiazole ring largely govern the regioselectivity of its reactions.

The reactivity of the thiazole ring is well-characterized. The C2 position is the most electron-deficient and susceptible to nucleophilic attack or deprotonation by strong bases. pharmaguideline.com The C5 position is the most electron-rich and is the preferred site for electrophilic substitution. pharmaguideline.com The C4 position is generally less reactive than C5 towards electrophiles. pharmaguideline.com

A study on the regioselective C-H formamidation of thiazole N-oxides demonstrated that formamidation can occur selectively at specific positions on the thiazole ring, suggesting that similar control could be achieved with this compound. researchgate.net In the case of C2-unsubstituted thiazole N-oxides, formamidation occurs at the C2 position. However, for C2-substituted thiazole N-oxides, the reaction proceeds at the C4 position. researchgate.net This highlights the strong directing effect of existing substituents on the regiochemical outcome.

Table 2: Predicted Regioselective Reactions on the Thiazole Ring of this compound

| Reaction Type | Reagent | Predicted Major Product | Rationale |

| Electrophilic Aromatic Substitution | Bromine (Br₂) | N-((5-bromothiazol-2-yl)methyl)formamide | The C5 position is the most activated site for electrophilic attack on the thiazole ring. pharmaguideline.com |

| Metalation | n-Butyllithium (n-BuLi) | Lithiation at the C5 position. | While the C2 proton is the most acidic in unsubstituted thiazole, the 2-substituent in the target molecule directs lithiation to the next most activated position, C5. |

| Palladium-Catalyzed C-H Arylation | Aryl halide, Pd catalyst | N-((5-arylthiazol-2-yl)methyl)formamide | Directed C-H functionalization often favors the C5 position of 2-substituted thiazoles. |

Stereoselectivity

Investigations into the stereoselective transformations of this compound are primarily conceptual at this stage, as no specific studies have been reported. However, the potential for creating chiral centers exists through several synthetic strategies.

One approach involves the asymmetric reduction of a prochiral ketone precursor to this compound. Alternatively, if a chiral center is introduced at the methylene bridge, subsequent reactions on the thiazole ring or formamide group could be influenced by this stereocenter, leading to diastereoselective outcomes.

The synthesis of chiral thiazole-containing molecules is an active area of research, often employing chiral auxiliaries or catalysts. While not directly involving this compound, these studies provide a proof-of-concept for achieving stereocontrol in thiazole chemistry.

Table 3: Hypothetical Stereoselective Transformations

| Transformation | Chiral Source | Potential Outcome |

| Asymmetric synthesis | Chiral starting materials for the synthesis of the thiazole ring. | Enantiomerically enriched this compound. |

| Diastereoselective reaction | Introduction of a chiral auxiliary to the formamide nitrogen. | Diastereoselective functionalization of the thiazole ring. |

| Enantioselective catalysis | Asymmetric catalyst for a reaction on a prochiral derivative. | Enantioselective formation of a new stereocenter. |

Derivatization and Analog Synthesis Based on the N Thiazol 2 Ylmethyl Formamide Scaffold

Synthesis of Substituted N-(thiazol-2-ylmethyl)formamides

The synthesis of substituted N-(thiazol-2-ylmethyl)formamides allows for a systematic investigation of structure-activity relationships (SAR). By introducing various functional groups at different positions of the thiazole (B1198619) ring and the formyl group, the physicochemical properties and biological activity of the parent compound can be fine-tuned.

A general approach to synthesizing substituted N-(thiazol-2-ylmethyl)formamides involves the reaction of a substituted 2-(aminomethyl)thiazole with a suitable formylating agent. Alternatively, modifications can be made to pre-existing N-(thiazol-2-ylmethyl)formamide molecules. Research has demonstrated the synthesis of a variety of N-(thiazol-2-yl)-benzamide analogs, which, while not formamides, provides a clear precedent for the types of substitutions that can be made on the thiazole ring. nih.gov For instance, a study on N-(thiazol-2-yl)-benzamide analogs as antagonists of the Zinc-Activated Channel (ZAC) explored a wide range of substitutions on both the thiazole and phenyl rings. nih.gov

Table 1: Examples of Substituted N-(thiazol-2-yl)-benzamide Analogs and their Functional Properties at ZAC nih.gov

| Compound ID | Thiazole Ring Substituents | Phenyl Ring Substituents | Antagonist Potency (IC50) |

|---|---|---|---|

| 1 | 4-methyl, 5-methyl ester | 5-bromo, 2-chloro | - |

| 5a (TTFB) | 4-(tert-butyl) | 3-fluoro | 1-3 µM |

| Series 2 | Various alkyl and aryl groups at position 4 and 5 | Unsubstituted | Varied |

| Series 3 | Various alkyl and aryl groups at position 4 and 5 | Unsubstituted | Varied |

| Series 4 | Unsubstituted | Various substituents | Varied |

| Series 5 | Unsubstituted | Various substituents | Varied |

The synthesis of N-substituted phenyl thiazole amines has also been extensively studied, providing further insight into the types of modifications that are synthetically feasible. nanobioletters.com These studies often employ methods like the Hantzsch thiazole synthesis to construct the core thiazole ring with desired substitutions. nih.gov

Transformation of the Formamide (B127407) Moiety to Other Amide or Carboxamide Derivatives

The formamide group in this compound is a key site for chemical modification, allowing for its conversion into a wide range of other amide and carboxamide derivatives. This transformation can significantly impact the compound's biological activity and pharmacokinetic properties.

A Chinese patent describes a method for preparing N-(2-(aminomethyl)phenyl)thiazole-4-carboxamide derivatives. google.com The synthesis starts with thiourea (B124793) and ethyl 3-bromo-2-oxopropanoate to form a thiazole ring. Subsequent steps involve hydrolysis of the ester, conversion to an acyl chloride, and finally acylation of an amine to yield the desired carboxamide. google.com This process demonstrates a clear pathway for converting a group that can be derived from the formyl moiety into a more complex amide structure.

The general synthetic route can be summarized as follows:

Cyclization: Reaction of thiourea with an appropriate α-haloketone to form the substituted thiazole ring.

Hydrolysis: Conversion of an ester group on the thiazole ring to a carboxylic acid.

Acyl Chloride Formation: Reaction of the carboxylic acid with a chlorinating agent (e.g., thionyl chloride) to produce the acyl chloride.

Amidation: Reaction of the thiazole acyl chloride with a primary or secondary amine to form the final carboxamide derivative.

This strategy allows for the introduction of a wide variety of substituents on the amide nitrogen, leading to a diverse library of compounds. For example, the patent discloses the synthesis of derivatives where the amide nitrogen is part of a substituted phenyl ring, which is further functionalized. google.com

Table 2: Examples of Synthesized N-(2-(aminomethyl)phenyl)thiazole-4-carboxamide Derivatives google.com

| Compound ID | Aryl Group (Ar) on Amide | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| H4 | 2-furyl | 92 | 157-165 |

Development of Novel Thiazole-Linked Heterocyclic Systems

The this compound scaffold can be used as a building block for the synthesis of more complex, fused, or linked heterocyclic systems. These novel structures can exhibit unique pharmacological profiles due to their distinct three-dimensional shapes and electronic properties.

The synthesis of thiazole-based heterocyclic hybrids is a prominent area of research. nih.gov This often involves using the thiazole moiety as a starting point and performing cyclization reactions to append other heterocyclic rings. For instance, thiazole derivatives can be reacted with various reagents to form linked pyrazole (B372694), triazole, or thiadiazole systems. nih.govijper.org

One common strategy is the Hantzsch thiazole synthesis, which allows for the construction of the thiazole ring with functionalities that can be further elaborated. nih.gov For example, a 2-aminothiazole (B372263) derivative can be used as a synthon to build more complex structures. Studies have shown the synthesis of novel thiadiazoles and thiazoles linked to a pyrazole ring, demonstrating the versatility of the thiazole nucleus in constructing diverse heterocyclic frameworks. nih.gov The development of thiazolyl-indole-2-carboxamide derivatives as multi-target anticancer agents further illustrates this approach, where the indole (B1671886) and thiazole moieties are combined to create a hybrid molecule with enhanced biological activity. acs.org

Design and Synthesis of this compound Conjugates for Structural Diversity

To enhance structural diversity and potentially target specific biological sites, this compound can be conjugated with other molecules, such as amino acids, peptides, or other pharmacophores. This approach can lead to compounds with improved properties, such as increased solubility, enhanced target affinity, or altered pharmacokinetic profiles.

The concept of creating drug conjugates from a core scaffold is a well-established strategy in medicinal chemistry. For instance, studies on amino acid conjugated 2-amino-arylthiazoles have been conducted to explore their antifungal properties. researchgate.net This involves linking amino acids to the thiazole ring, thereby introducing new functional groups and chiral centers.

While direct conjugation of this compound is not extensively reported, the principles can be applied. The formamide nitrogen or other positions on the thiazole ring could be functionalized with a linker to which another molecular entity is attached. The synthesis of small molecule drug conjugates harnessing thioester-linked maytansinoids provides a methodological framework that could be adapted for thiazole-based compounds. nih.gov This often involves multi-step synthetic sequences to attach the payload molecule to the core scaffold via a cleavable or stable linker.

Strategies for Modifying Molecular Features to Influence Chemical Reactivity and Stability

Modifying the molecular features of this compound can significantly influence its chemical reactivity and stability. These modifications are crucial for optimizing the compound's properties for potential therapeutic applications, including its shelf-life, metabolic stability, and interaction with biological targets.

Structure-activity relationship (SAR) studies are instrumental in understanding how specific structural changes affect the compound's properties. For example, the introduction of electron-withdrawing or electron-donating groups on the thiazole ring can alter the electron density of the heterocyclic system, thereby influencing its reactivity towards electrophiles and nucleophiles, as well as its metabolic stability. ijper.orgnih.gov The resonance of the thiazole ring indicates that positions 2, 4, and 5 have different electronic characteristics, making them susceptible to different types of reactions. ijper.org

Studies on thiazolyl urea (B33335) derivatives have shown that the nature of the substituent on the urea nitrogen can impact the compound's antioxidant properties and its ability to interact with specific receptors. nih.gov Furthermore, the transformation of amides to their thioamide analogs is a known strategy to alter chemical properties; thioamides are generally less prone to hydrolysis and can exhibit different biological activities compared to their amide counterparts. nih.gov

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) analysis, can be employed to predict how modifications to the chemical structure will affect its biological activity and physicochemical properties. researchgate.net These in silico models can guide the rational design of new analogs with improved reactivity and stability profiles.

Applications in Advanced Organic Synthesis and Materials Science

N-(thiazol-2-ylmethyl)formamide as a Versatile Synthetic Intermediate

This compound holds significant potential as a versatile intermediate in organic synthesis due to the combined reactivity of its thiazole (B1198619) core and its formamide (B127407) functional group. The thiazole ring is a privileged scaffold in medicinal chemistry, while the formamide group serves as a modifiable handle for constructing more elaborate molecular architectures.

The thiazole nucleus is a fundamental structural unit in a multitude of natural products and pharmacologically active compounds, including antineoplastics like Tiazofurin and HIV protease inhibitors such as Ritonavir. nih.govresearchgate.net Thiazoles and their derivatives are recognized as crucial building blocks in medicinal chemistry, offering high functional group tolerance and synthetic efficiency. nih.govresearchgate.net The utility of the thiazole scaffold is demonstrated in the synthesis of complex molecules where it acts as a core intermediate. For instance, 2-aminobenzothiazoles, which are structurally related to the target compound, are employed as key reactants for creating a variety of fused heterocyclic systems and complex amides, such as N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. mdpi.com

The formamide group in this compound provides additional synthetic versatility. Formamides are not merely stable functional groups; they can act as precursors to other important functionalities. For example, the formamide moiety can be hydrolyzed to a primary amine (2-(aminomethyl)thiazole) or dehydrated to form an isocyanide, both of which are highly reactive intermediates for further carbon-carbon or carbon-nitrogen bond-forming reactions. N,N-Dimethylformamide (DMF), a related compound, showcases the diverse reactivity of the formyl group, participating in reactions as a reagent for formylation, a catalyst, and a stabilizer. nih.gov This inherent reactivity makes this compound a valuable starting point for assembling more complex molecules by leveraging both the established chemistry of the thiazole ring and the latent reactivity of the formamide group. semanticscholar.orgchemrxiv.org

The thiazole ring contains both nitrogen and sulfur heteroatoms, which are excellent coordinating agents for a wide range of metal ions. This property makes thiazole-containing molecules attractive candidates for the design of ligands used in coordination chemistry and catalysis. The nitrogen atom, in particular, can act as a Lewis base to bind to metal centers, forming stable complexes.

While the structural features of this compound—specifically the thiazole heterocycle—are well-suited for ligand applications, a detailed survey of the current literature does not reveal extensive documentation of this specific compound being used as a direct precursor for advanced ligands or organocatalysts. However, the broader class of N-(thiazol-2-yl)-benzamide analogs has been investigated, indicating the utility of the thiazole-amide framework in interacting with biological targets like the Zinc-Activated Channel (ZAC). nih.gov The potential for this compound in this area remains a subject for future research, building upon the known coordination chemistry of the thiazole scaffold.

Role in Non-Traditional Synthetic Methodologies

Modern synthetic chemistry increasingly relies on non-traditional methods to enhance reaction efficiency, reduce environmental impact, and access novel chemical spaces. This compound and related heterocyclic structures are frequently synthesized or modified using these advanced techniques.

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including thiazoles and their derivatives. researchgate.net This technique dramatically reduces reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. nih.gov The synthesis of various thiazole-containing systems, such as fused pyrimidines and substituted thiazolyl acetates, has been successfully achieved using microwave irradiation. nih.govclockss.org This approach is considered a green chemistry method due to its energy efficiency and frequent use of solvent-free conditions. researchgate.net

Table 1: Examples of Microwave-Assisted Synthesis of Thiazole Derivatives and Related Heterocycles

| Product Class | Reactants | Conditions | Key Advantages | Reference |

| 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylates | 2-Aminothiazole (B372263), Aldehydes, Ethyl acetoacetate | Microwave, 350W, 80°C, Acetic acid | High yield, Catalyst-free, Easy work-up | clockss.org |

| Ethyl 2-[2-arylamino-4-(thiophen-2-yl)thiazol-5-yl] acetates | Ethyl 2-chloro-4-(thiophen-2-yl)thiazole-5-acetate, Arylamines | Microwave irradiation | Reduced reaction time, Increased yield | nih.gov |

| Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazoles | 2-Amino-1,3,4-thiadiazoles, Bromoacetylarenes | Microwave irradiation | Brief reaction times | nih.gov |

| N,N'-Disubstituted-4,5-dihydroxy-imidazolidine-2-thiones | N,N'-Disubstituted thioureas, Glyoxal | Microwave irradiation, Acetonitrile | Time-saving compared to classical reflux | researchgate.netscispace.com |

| Thioformamides | Isocyanides, Carbon disulfide | Microwave irradiation, Solvent-free | Green methodology, Overcomes limitations of previous methods | researchgate.net |

Continuous-flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions that are highly exothermic or involve hazardous intermediates. This methodology has been applied to the multistep synthesis of complex heterocyclic systems like condensed benzothiazoles. researchgate.net The synthesis of pyrazole (B372694) derivatives has also been successfully translated to a continuous-flow process, achieving high yields on a gram scale with significantly reduced residence times compared to batch reactions. mdpi.com Although a specific flow synthesis for this compound is not detailed in the surveyed literature, the successful application of this technology to related heterocycles suggests its high potential for the safe and efficient production of this compound. researchgate.netmdpi.com

The photochemical behavior of the formamide moiety has been studied through the photo-oxidation of N-methylformamide (MF) and N,N-dimethylformamide (DMF) by hydroxyl (OH) radicals under atmospheric conditions. rsc.org These studies reveal that the reaction proceeds via H-atom abstraction, primarily from the N-methyl groups and to a lesser extent from the formyl group. The subsequent reactions of the resulting radicals in the presence of oxygen and NOx lead to a variety of products, including isocyanates and nitramines. rsc.org This research provides insight into the potential atmospheric degradation pathways of this compound and highlights the reactivity of the formamide group under photochemical conditions.

Exploration in Advanced Materials Chemistry

The unique structural and electronic properties of the thiazole ring make it an attractive component for the design of advanced functional materials.

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound possesses multiple functional groups capable of participating in such interactions. The formamide group is an excellent hydrogen-bond donor (N-H) and acceptor (C=O), while the thiazole ring contains a hydrogen-bond-accepting nitrogen atom. These features provide the basis for forming predictable and robust self-assembled structures.

Table 2: Potential Non-Covalent Interactions for this compound in Supramolecular Assembly

| Interaction Type | Participating Groups | Description |

| Hydrogen Bonding (D-A) | Formamide N-H (Donor), Formamide C=O (Acceptor) | Can lead to the formation of common supramolecular synthons like chains or dimers. |

| Hydrogen Bonding (D-A) | Formamide N-H (Donor), Thiazole N (Acceptor) | Intermolecular connection between the formamide and thiazole moieties of adjacent molecules. |

| π-π Stacking | Thiazole Ring | Aromatic rings can stack on top of each other, contributing to the stability of the assembly. |

| C-H···N/S Interactions | Thiazole C-H (Donor), Thiazole N or S (Acceptor) | Weaker, directional interactions that help to fine-tune the crystal packing. |

The synthesis of novel polymers often relies on monomers containing functional groups that can undergo polymerization reactions. While the thiazole ring is incorporated into some functional polymers for its electronic properties, the direct use of this compound as a monomer or direct precursor for polymeric materials is not a widely documented area of research based on the available scientific literature. Its potential in this field remains to be explored.

Coordination Chemistry of this compound and its Derivatives

Ligand Design and Metal Complex Formation

The design of ligands based on the this compound scaffold allows for systematic tuning of the electronic and steric properties of the resulting metal complexes. Modifications can be introduced at various positions on the thiazole ring or the formamide nitrogen, influencing the ligand's denticity, flexibility, and donor strength. This adaptability has led to the synthesis of a wide range of metal complexes with varying geometries and coordination environments. nih.govacs.org

Thiazole derivatives often act as N-monodentate ligands, coordinating to metal centers primarily through the thiazole nitrogen atom. mdpi.com However, the introduction of other functional groups can lead to multidentate coordination. For instance, Schiff base ligands derived from 2-aminothiazole moieties can act as bidentate or tridentate chelating agents, coordinating through the thiazole nitrogen and the imine nitrogen, and potentially other donor atoms from the aldehyde precursor. royalsocietypublishing.orgacs.org

Research has demonstrated the successful synthesis of numerous metal complexes using thiazole-containing ligands with first-row transition metals like nickel(II), copper(II), zinc(II), and cobalt(II), as well as with palladium(II) and cadmium(II). nih.govnih.govtandfonline.comresearchgate.net For example, palladium(II) complexes with the general formula [PdL₂Cl₂] have been synthesized using 2-aminothiazole derivatives. nih.gov Similarly, reacting 5-N-arylaminothiazoles containing pyridyl groups with nickel chlorides can yield dinuclear metal complexes, while reactions with zinc halides tend to form 2:1 metal-ligand complexes of the type [Zn(L₂)X₂]. nih.gov In many of these complexes, the thiazole nitrogen is a key coordination site. researchgate.netmdpi.com The resulting geometries can range from square planar and tetrahedral to octahedral, depending on the metal ion, the specific ligand structure, and the reaction conditions. ijper.org

| Ligand Derivative | Metal Ion(s) | Resulting Complex Type / Formula | Coordination Mode / Geometry | Reference |

|---|---|---|---|---|

| 2-Amino-6-methylbenzothiazole | Palladium(II) | [PdL₂Cl₂] | Not specified | nih.gov |

| 5-N-Arylaminothiazoles with pyridyl groups | Nickel(II) | Dinuclear complexes | Tridentate ligand | nih.gov |

| 5-N-Arylaminothiazoles with pyridyl groups | Zinc(II) | [Zn(L₂)X₂] | Bidentate ligand | nih.gov |

| 4-(pyridin-4-yl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole | Zinc(II) | [Zn(L)₂(TsO)₂]·2DMF | Bidentate (Pyridine-N, Thiazole-N) | researchgate.net |

| 4-(pyridin-4-yl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole | Cadmium(II) | {[Cd(L)(NO₃)₂H₂O)]·DMF}n | Bridging ligand (polymeric chain) | researchgate.net |

| N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide | Cu(II), Co(II), Ni(II) | Not specified | Octahedral | ijper.org |

| N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide | Zn(II) | Not specified | Tetrahedral | ijper.org |

Exploration of Catalytic Activity of Metal-Complexed Derivatives

The metal complexes of this compound derivatives, particularly those forming N-heterocyclic carbenes (NHCs), have shown significant promise in catalysis. researchgate.netresearchgate.net Thiazol-2-ylidenes, which can be generated from thiazolium salt precursors, have emerged as a powerful class of NHC ligands. nih.gov These ligands are known for their strong σ-donation and tunable steric properties, which can surpass the more common imidazol-2-ylidenes in certain catalytic applications. researchgate.netresearchgate.netnih.gov

A key feature of thiazol-2-ylidene ligands is their enhanced π-electrophilicity, which makes their metal complexes highly active catalysts for various organic transformations. researchgate.netnih.govnih.gov For instance, silver(I) and copper(I) complexes of N-aryl thiazol-2-ylidenes have been successfully employed as catalysts in electrophilic cyclization reactions. researchgate.netnih.gov One notable application is the O-cyclization of N-propargylic amides to form valuable oxazoline (B21484) heterocycles, a reaction catalyzed by Ag(I)-NHC complexes. researchgate.netnih.gov The synthesis of these silver complexes is typically achieved by reacting the corresponding thiazolium salt with silver(I) oxide. researchgate.net

Furthermore, copper(I)-thiazol-2-ylidene complexes have demonstrated high reactivity in the hydroboration of both terminal and internal alkynes. acs.org The unique steric profile of the thiazol-2-ylidene ligand, often described as a "half-umbrella" shape, can influence the regioselectivity of the reaction, favoring different products than those obtained with more symmetrical imidazol-2-ylidene ligands. acs.org Kinetic studies have confirmed that these copper(I)-thiazol-2-ylidene complexes are highly efficient, superseding their imidazol-2-ylidene counterparts in reactivity. acs.org The development of these catalytically active metal complexes opens avenues for late-stage drug functionalization and the synthesis of complex molecular architectures. researchgate.netnih.gov

| Catalyst (Metal-Ligand Complex) | Reaction Type | Substrate Example | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Silver(I)-N-aryl thiazol-2-ylidene | Electrophilic O-cyclization | N-propargylic amides | Oxazolines | Highly active carbene ligands due to enhanced π-electrophilicity. | researchgate.netnih.gov |

| Copper(I)-N-aryl thiazol-2-ylidenes | Hydroboration | Terminal and internal alkynes | Vinylboronates | High reactivity; unique "half-umbrella" shape influences regioselectivity. Supersedes imidazol-2-ylidenes. | acs.org |

| Ruthenium-based thiazol-2-ylidene | Olefin metathesis | Not specified | Not specified | Demonstrated unique reactivity for this class of ligands. | researchgate.netnih.gov |

Emerging Research Directions and Future Perspectives for N Thiazol 2 Ylmethyl Formamide Chemistry

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Synthesis Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical sciences, offering powerful tools for accelerating discovery and optimizing synthetic processes. nih.govmedium.com For N-(thiazol-2-ylmethyl)formamide, these computational approaches hold significant promise.

Predictive Modeling for Biological Activity:

Machine learning algorithms can be trained on datasets of known thiazole (B1198619) derivatives to predict the biological activities of new, virtual compounds. nih.goveurekaselect.comdntb.gov.ua For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its analogues with their potential therapeutic effects, such as antimicrobial or anticancer properties. nih.goveurekaselect.comdntb.gov.ua By analyzing vast datasets of chemical structures and their corresponding biological activities, ML models can identify key molecular descriptors that influence a compound's efficacy and selectivity. nih.gov This in silico screening approach can prioritize the synthesis of the most promising candidates, saving significant time and resources in the drug discovery pipeline.

| Machine Learning Application | Potential Impact on this compound Research | Relevant Findings for Thiazole Derivatives |

| QSAR Modeling | Prediction of biological activities (e.g., anticancer, antimicrobial) based on molecular structure. | QSAR models have been successfully used to predict the inhibitory activity of thiazole derivatives on targets like the estrogen receptor. nih.goveurekaselect.comdntb.gov.ua |

| Virtual Screening | High-throughput computational screening of virtual libraries of this compound derivatives against biological targets. | High-throughput screening has been employed to identify thiazole derivatives with inhibitory activity against various enzymes. nih.gov |

| Synthesis Prediction | AI-driven retrosynthetic analysis to devise novel and efficient synthetic routes to this compound and its derivatives. | AI and ML tools are increasingly used for retrosynthetic analysis and reaction condition prediction in synthetic chemistry. nih.gov |

Accelerating Synthesis Design:

Development of Novel Methodologies for its Synthesis and Selective Functionalization

While classical methods for the synthesis of thiazoles and N-formylation exist, a key area of future research lies in the development of more efficient, selective, and sustainable synthetic methodologies for this compound.

Novel Catalytic Approaches to N-Formylation:

Recent advances in catalysis offer promising alternatives to traditional formylating agents. The development of novel catalysts for the N-formylation of amines using greener formyl sources is an active area of research. mdpi.comrsc.org For the synthesis of this compound, this could involve the use of heterogeneous nanocatalysts or bimetallic catalysts that operate under milder reaction conditions and can be easily recycled. mdpi.comrsc.org For example, methods utilizing molecular iodine as a catalyst for N-formylation under solvent-free conditions have shown high efficiency and selectivity for a wide range of amines. organic-chemistry.org

Selective C-H Functionalization:

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling reactions. wordpress.comrsc.org The development of regioselective C-H functionalization methods for the thiazole ring of this compound would enable the direct introduction of various functional groups at specific positions (C4 or C5), allowing for the rapid generation of diverse libraries of analogues for biological screening. wordpress.comrsc.orgrsc.orgacs.orgcolab.ws Palladium-catalyzed C-H arylation, for instance, has been shown to be effective for the selective functionalization of thiazoles. wordpress.comrsc.org

| Synthetic Methodology | Application to this compound | Potential Advantages |

| Catalytic N-Formylation | Synthesis from 2-(aminomethyl)thiazole using novel catalysts. mdpi.comrsc.orgorganic-chemistry.org | Milder reaction conditions, higher yields, use of greener formyl sources, catalyst recyclability. |

| Selective C-H Functionalization | Direct introduction of functional groups onto the thiazole ring. wordpress.comrsc.orgrsc.org | Atom economy, step economy, rapid diversification of the core structure. |

| Photocatalytic Synthesis | Light-driven synthesis of the thiazole core or subsequent modifications. researchgate.netchemistryworld.comresearchgate.net | Use of light as a renewable energy source, mild reaction conditions. |

| Biocatalysis | Enzymatic synthesis of the thiazole moiety or the formamide (B127407) linkage. nih.govacs.org | High selectivity, environmentally benign conditions. |

Investigation of Unexplored Reactivity Pathways and Transformations

The unique combination of a thiazole ring and a formamide group in this compound presents opportunities to explore novel reactivity and chemical transformations.

Unusual Reactivity of the Formamide Group:

While the formamide group is often considered a stable amide linkage, it can participate in a variety of chemical transformations. nih.gov For instance, formamides can serve as a source of CO in carbonylation reactions or undergo cyclization reactions to form new heterocyclic systems. nih.gov Investigating the reactivity of the formamide moiety in this compound under various conditions could lead to the discovery of new synthetic routes to complex molecules.

Photochemical Rearrangements:

The photochemistry of thiazole and its derivatives is an area with potential for discovering novel transformations. researchgate.net Irradiation of thiazoles can lead to rearrangements and the formation of new ring systems. chemistryworld.com Exploring the photochemical behavior of this compound could unveil unprecedented reaction pathways and provide access to novel molecular scaffolds.

Potential for Integration in Emerging Chemical Technologies and Sustainable Processes

The future of chemical synthesis is increasingly focused on sustainable and efficient technologies. This compound and its derivatives are well-positioned to be integrated into these emerging areas.

Flow Chemistry:

The synthesis of this compound could be adapted to continuous flow systems. Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automated synthesis and in-line purification. This would be particularly beneficial for the large-scale production of this compound or its derivatives.

Photocatalysis and Green Chemistry:

The use of photocatalysis in the synthesis of thiazoles is a growing area of interest. researchgate.netresearchgate.netacs.org Light-driven reactions often proceed under mild conditions and can utilize renewable energy sources, aligning with the principles of green chemistry. Developing photocatalytic routes to this compound would represent a significant step towards more sustainable chemical manufacturing. Furthermore, the use of biocatalysts, such as enzymes, for the synthesis of thiazole derivatives is being explored to create more environmentally friendly processes. nih.govacs.org

| Emerging Technology | Potential Application for this compound | Key Benefits |

| Flow Chemistry | Continuous synthesis and purification. | Improved safety, scalability, and efficiency. |

| Photocatalysis | Light-driven synthesis of the thiazole ring or its functionalization. researchgate.netacs.org | Use of renewable energy, mild reaction conditions. |

| Biocatalysis | Enzymatic synthesis of the molecule or its precursors. nih.govacs.org | High selectivity, environmentally benign, biodegradable catalysts. |

| Sustainable Solvents | Use of water or other green solvents in synthetic protocols. | Reduced environmental impact, improved safety. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(thiazol-2-ylmethyl)formamide?

- Methodological Answer : The synthesis typically involves coupling a thiazole-2-methylamine precursor with formylating agents. A general procedure includes dissolving the amine in a polar aprotic solvent (e.g., dimethylformamide or pyridine) under inert atmosphere, followed by dropwise addition of formyl chloride or acetic-formic anhydride. Reaction progress is monitored via thin-layer chromatography (TLC) . Photochemical alkylation methods, as described for analogous compounds, may also be adapted using UV irradiation in the presence of a radical initiator (e.g., AIBN) . Post-synthesis purification involves extraction with chloroform, washing with sodium bicarbonate, and recrystallization from ethyl acetate/hexane mixtures.

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Key signals include the formamide proton at δ ~8.1–8.3 ppm (singlet) and the thiazole methylene group at δ ~4.5–4.8 ppm. Carbonyl carbons appear at δ ~160–165 ppm .

- HRMS (ESI) : Expected [M+H]+ for C₆H₇N₂OS is 155.0284. Deviations >2 ppm suggest impurities .

- IR Spectroscopy : Stretching bands for formamide (C=O at ~1646–1664 cm⁻¹) and thiazole (C-S at ~639–1044 cm⁻¹) confirm functional groups .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Conduct reactions in a fume hood due to volatile reagents (e.g., formyl chloride).

- Store waste in sealed containers for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer : Yield variations often arise from solvent choice, catalyst loading, or competing side reactions. For example:

- Solvent Effects : Dimethylformamide (DMF) enhances solubility but may promote hydrolysis; switching to dichloromethane (DCM) under anhydrous conditions can improve stability .

- Catalyst Optimization : Base catalysts like triethylamine (1.2–1.5 equiv) minimize byproduct formation in coupling reactions .

- Reaction Monitoring : Use real-time HPLC or in situ FTIR to detect intermediates and adjust conditions dynamically .

Q. What advanced techniques elucidate the electronic and steric effects of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions .

- X-ray Crystallography : Resolve bond angles and torsional strain in the thiazole-formamide moiety, which influence coordination with metal catalysts .

- Kinetic Isotope Effects (KIE) : Study deuterated analogs to identify rate-determining steps in amide-bond-forming reactions .

Q. How can researchers investigate the pharmacological potential of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents on the thiazole ring (e.g., electron-withdrawing groups at C4/C5) and test against cancer cell lines (e.g., MTT assays on HeLa or MCF-7 cells) .

- Enzyme Inhibition Assays : Screen for kinase or protease inhibition using fluorescence-based assays (e.g., FRET substrates) .

- Molecular Docking : Simulate binding to targets like EGFR or COX-2 using AutoDock Vina, prioritizing compounds with low binding energies (<−8 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.